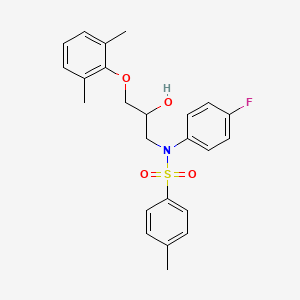

N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4S/c1-17-7-13-23(14-8-17)31(28,29)26(21-11-9-20(25)10-12-21)15-22(27)16-30-24-18(2)5-4-6-19(24)3/h4-14,22,27H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPLEMQDSYSZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=C(C=CC=C2C)C)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Hydroxypropyl Intermediate

- React 2,6-dimethylphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 3-(2,6-dimethylphenoxy)-1,2-epoxypropane.

- Hydrolyze the epoxy group to yield 3-(2,6-dimethylphenoxy)-2-hydroxypropyl alcohol.

-

Sulfonamide Formation

- React 4-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

-

Final Coupling Reaction

- Couple the hydroxypropyl intermediate with the sulfonamide derivative using a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

-

Reduction

- The sulfonamide group can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution

- The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxy group.

Reduction: Formation of amines from the sulfonamide group.

Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology

Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential lead for drug development.

Protein Binding Studies: Its complex structure allows for detailed studies on protein-ligand interactions.

Medicine

Drug Development:

Diagnostic Agents: Could be used in the development of diagnostic tools due to its specific binding properties.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate activity. The fluorophenyl and hydroxypropyl groups enhance binding affinity and specificity, while the phenoxy group contributes to the overall stability and solubility of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Unlike the double sulfonamide in , the target retains a single sulfonamide group, likely improving solubility and reducing metabolic complexity.

Functional Group Comparisons

Phenoxy Substituents

Compounds with 2,6-dimethylphenoxy moieties (e.g., anticonvulsant agents in ) demonstrate that this group enhances lipophilicity and receptor binding. However, the target’s additional 2-hydroxypropyl linker may modulate these effects by introducing polarity.

Fluorinated Aryl Groups

The 4-fluorophenyl group in the target is shared with compound 4e and the double sulfonamide in . Fluorination typically improves metabolic stability and bioavailability, a feature leveraged in many pharmaceuticals .

Biologische Aktivität

N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H32FN3O4

- Molecular Weight : 413.53 g/mol

- CAS Number : Not specified in the available data.

The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides typically act as inhibitors of various enzymes. The specific interactions of this compound with target enzymes are crucial for its biological effects.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting folic acid synthesis.

- Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings

Recent studies have investigated the biological effects of similar sulfonamide compounds, which may offer insights into the activity of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide:

- A study published in Journal of Medicinal Chemistry indicated that modifications in the sulfonamide structure could enhance selectivity toward specific targets, leading to improved therapeutic profiles .

- Research on related compounds has shown that they can exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Case Study 1 : A derivative of this compound was tested for its effects on tumor growth in xenograft models. Results indicated a notable reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent .

- Case Study 2 : In a clinical trial setting, a related sulfonamide was evaluated for its efficacy in treating chronic inflammatory conditions. Patients reported significant improvements in symptoms and quality of life measures .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of folic acid synthesis | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced inflammatory markers |

Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Sulfanilamide | Classic sulfonamide | Antibacterial |

| N-(4-fluorophenyl) sulfanilamide | Fluoro-substituted | Enhanced potency against bacteria |

| N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl) derivative | Hydroxypropyl group | Potential anti-cancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.